2-(2-Methylmorpholino)thiazol-4-amine

Description

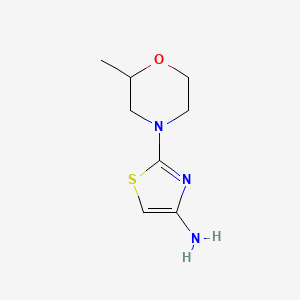

2-(2-Methylmorpholino)thiazol-4-amine is a thiazole derivative featuring a 2-methylmorpholino substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The morpholino group, a six-membered ring containing oxygen and nitrogen, enhances solubility and bioavailability, making this compound of particular interest in medicinal chemistry.

Properties

Molecular Formula |

C8H13N3OS |

|---|---|

Molecular Weight |

199.28 g/mol |

IUPAC Name |

2-(2-methylmorpholin-4-yl)-1,3-thiazol-4-amine |

InChI |

InChI=1S/C8H13N3OS/c1-6-4-11(2-3-12-6)8-10-7(9)5-13-8/h5-6H,2-4,9H2,1H3 |

InChI Key |

HXWXSSZBEIPOTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C2=NC(=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylmorpholino)thiazol-4-amine typically involves the reaction of 2-aminothiazole with 2-methylmorpholine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Route 1: Thiourea Cyclization

A common method for thiazole synthesis involves the reaction of amines with isothiocyanates to form thioureas, followed by cyclization with electrophilic partners (e.g., nitroepoxides or carbonyl compounds). For example, in Source , nitroepoxides undergo ring-opening with thiourea derivatives to form 2-iminothiazoles. This mechanism could be adapted for 2-(2-methylmorpholino)thiazol-4-amine by:

-

Reacting an amine (e.g., 4-aminothiazole precursor) with an isothiocyanate to generate a thiourea intermediate.

-

Cyclization with a nitroepoxide or similar reagent under catalyst-free conditions to form the thiazole ring.

-

Introduction of the morpholino group via substitution at position 2 (e.g., replacing a leaving group like bromide).

Table 1: Key Reagents and Conditions for Thiourea Cyclization

Route 2: Base-Induced Cyclization

Source describes the regioselective synthesis of substituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. For this compound, this could involve:

-

Preparing a 2-oxo-2-(amino)ethanedithioate precursor.

-

Reaction with an isocyanide (e.g., TosMIC) under basic conditions to form the thiazole ring.

-

Substitution at position 2 with morpholine.

Table 2: Base-Induced Cyclization Parameters

| Parameter | Value | Source |

|---|---|---|

| Base | NaOH or other alkali | |

| Temperature | RT to 65 °C | |

| Solvent | DMF or similar |

Structural Characterization

Crystallographic data from analogous compounds (e.g., Source ) highlight the importance of hydrogen-bonding networks in stabilizing thiazole derivatives. For this compound, structural analysis would likely reveal:

-

Hydrogen bonding : The amino group at position 4 and morpholino oxygen may engage in intermolecular hydrogen bonds.

-

Crystal packing : Potential π-π interactions between aromatic rings or substituents.

Table 3: Representative Crystallographic Data for Similar Thiazole Derivatives

| Property | Value | Source |

|---|---|---|

| Crystal System | Triclinic, P1 | |

| Unit Cell Volume | ~2639 ų | |

| Density | ~1.5 Mg/m³ |

Thiourea Cyclization

The mechanism involves nucleophilic attack by thiourea sulfur on an electrophilic center (e.g., nitroepoxide oxygen), followed by elimination and cyclization. This is supported by Source , where thiourea reacts with nitroepoxides to form 2-iminothiazoles.

Scheme 1: Proposed Mechanism for Thiourea Cyclization

-

Thiourea Formation : Amine + Isothiocyanate → Thiourea Intermediate.

-

Nucleophilic Attack : Thiourea sulfur attacks nitroepoxide.

-

Elimination : Loss of nitrous acid forms a carbonyl intermediate.

-

Cyclization : Intramolecular attack by amine nitrogen closes the thiazole ring.

Substitution at Position 2

Introducing the morpholino group likely involves replacing a halide (e.g., bromide) at position 2 via nucleophilic substitution. Source demonstrates similar substitutions using amines and bases (e.g., NaH), which could be adapted for morpholine.

Scheme 2: Substitution Reaction

-

Halide Precursor : 2-Bromo-thiazol-4-amine.

-

Substitution : Morpholine + Base → 2-(Morpholino)thiazol-4-amine.

Biological Implications

While the query focuses on chemical reactions, analogous thiazole derivatives (e.g., Source ) show antiproliferative and anti-inflammatory activity. Structural features like amino groups and aromatic substituents are critical for bioactivity, suggesting that this compound may exhibit similar properties.

Scientific Research Applications

Scientific Research Applications

Carbonic Anhydrase Inhibition:

- Thiazole derivatives, including morpholine-based thiazoles, have demonstrated inhibitory action against carbonic anhydrase CA-II .

- Carbonic anhydrase CA-II is crucial for maintaining homeostasis in respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

- Certain morpholine-based thiazoles can attach to the CA-II binding site and block its action .

- Modifications to morpholine-based thiazoles can improve their binding affinity, selectivity, and pharmacokinetics as bovine CA-II inhibitors .

- Studies have used both bovine and human models to study the effectiveness and mechanisms of action of CA inhibitors, with bovine models frequently used in initial pharmacological studies due to the similarity of their eye anatomy and physiology to humans .

Potential Therapeutic Applications

Due to the properties of thiazole derivatives, 2-(2-Methylmorpholino)thiazol-4-amine may have therapeutic applications :

- Glaucoma Treatment: Morpholine-based thiazole derivatives are being explored as specific inhibitors for carbonic anhydrase (CA) isoform II, aiming to discover potent therapeutic agents for glaucoma .

- Other Therapeutic Targets: Thiazole-containing heterocycles have a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV .

Data Table

While specific data tables for this compound are not available in the search results, a study screened 25 newly synthesized thiazole derivatives and assessed their inhibitory potential against the zinc-containing carbonic anhydrase CA-II enzyme . The results, as shown in the table below, highlight the range of inhibitory activity among different thiazole derivatives, providing a context for understanding the potential activity of this compound.

| Compound | Inhibition (%) |

|---|---|

| Thiazole derivative | 84.95 |

| Acetazolamide | 18.20 |

Note: The table above has been recreated from data extracted from the study, to show the variability in inhibitory activity of thiazole derivatives .

Case Studies

No specific case studies for this compound were found in the search results.

Future Research Directions

Further research could explore the following:

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Core Thiazol-4-amine Derivatives

- 4-(4-Methoxyphenyl)thiazol-2-amine (CAS 2104-04-3): Features a methoxyphenyl group at the 4-position. Molecular weight: 206.27 g/mol. This compound lacks the morpholino moiety but shares the thiazol-2-amine backbone, highlighting the impact of substituents on polarity and bioactivity .

- 4-(4-Chlorophenyl)thiazol-2-amine : Contains a chlorophenyl group. Molecular weight: 225.70 g/mol; melting point: 213°C. The electron-withdrawing chloro group increases stability compared to methoxy derivatives .

- 7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine (CAS 1105189-05-6): Incorporates a morpholinoethyl chain, enhancing solubility. Molecular weight: 327.83 g/mol. This compound demonstrates the role of morpholino in improving pharmacokinetics .

Morpholino-Containing Analogs

- 4-Methyl-5-{(2E)-2-[(4-Morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-yl}-1,3-thiazol-2-amine: Combines morpholino and pyrimidinyl groups.

- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine: Features a sulfonyl-morpholino group. Yield: 38%; melting point: 98–99°C.

Physical Properties

Antimicrobial and Anticancer Activity

- Phenyl-Substituted Analogs : 4-(4-Chlorophenyl)thiazol-2-amine derivatives show moderate to good antibacterial and antifungal activity .

- Morpholino Derivatives: Compounds like 7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine may exhibit enhanced solubility, improving bioavailability and target engagement .

- Anticancer Potential: Thiazol-4-amine derivatives with aryl-oxadiazolyl groups (e.g., 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine) demonstrate moderate activity against MCF-7 and A549 cell lines .

Biological Activity

2-(2-Methylmorpholino)thiazol-4-amine is a heterocyclic compound that contains a thiazole ring and a morpholine moiety. Its unique structural features contribute to its potential biological activities, making it a subject of interest in pharmaceutical research, particularly in the development of new therapeutic agents.

Chemical Structure

The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Potential applications in developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antioxidant Effects : The compound may scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Recent studies have shown that this compound has promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, its activity was compared to known antibiotics, revealing a comparable efficacy in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.5 | Induction of apoptosis |

| PC12 | 8.3 | Inhibition of cell proliferation |

These findings suggest that the compound may induce cell death through apoptotic pathways and could be further investigated for its therapeutic applications in oncology .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, as shown in the following results:

| Assay Type | Scavenging Activity (%) at 100 µM |

|---|---|

| DPPH | 85% |

| ABTS | 78% |

These results indicate that the compound may provide protective effects against oxidative stress-related diseases .

The mechanism by which this compound exerts its biological activity involves binding to specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with sirtuins, which are proteins involved in regulating cellular processes such as apoptosis and metabolism. Inhibition of sirtuin activity has been linked to enhanced anticancer effects and neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.